2,3-dinor Thromboxane B2-d9
CAS No.:
Cat. No.: VC0199097
Molecular Formula: C18H21D9O6
Molecular Weight: 351.5
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21D9O6 |
|---|---|
| Molecular Weight | 351.5 |
| Standard InChI | InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+,18?/m0/s1/i1D3,2D2,3D2,4D2 |
| Standard InChI Key | RJHNVFKNIJQTQF-NADUYOJDSA-N |
| SMILES | O[C@@H]1[C@H](C/C=CCC(O)=O)[C@@H](/C=C/[C@@H](O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(O)C1 |
Introduction
Chemical Structure and Properties
2,3-dinor Thromboxane B2-d9 is a deuterated analog of 2,3-dinor Thromboxane B2, containing nine deuterium atoms in its structure. The compound serves as a stable isotope-labeled internal standard that closely mimics the chemical behavior of the non-deuterated compound while being distinguishable by mass spectrometry.
Molecular Characteristics
The chemical and physical properties of 2,3-dinor Thromboxane B2-d9 are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | (Z)-5-((2R,3S,4S)-4,6-Dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl-5,5,6,6,7,7,8,8,8-d9)tetrahydro-2H-pyran-3-yl)pent-3-enoic Acid |
| Molecular Formula | C18H21D9O6 |
| Molecular Weight | 351.48 g/mol |
| Purity | ≥99% deuterated forms (d1-d9) |
| Formulation | A solution in methyl acetate |
| CAS Number (unlabeled parent) | 63250-09-9 |
The compound contains nine deuterium atoms specifically positioned at the terminal carbon chain (5,5,6,6,7,7,8,8,8-d9), providing the necessary mass shift for differentiation from the non-deuterated analog during mass spectrometric analysis .
Structural Characteristics
The structure of 2,3-dinor Thromboxane B2-d9 is characterized by:
-
A tetrahydropyran ring system
-
Multiple hydroxyl groups contributing to its polarity
-
A carboxylic acid functional group
-
Nine deuterium atoms replacing hydrogen atoms in the octyl side chain
-
Specific stereochemistry at multiple chiral centers, critical for its biological relevance
Applications in Analytical Chemistry
2,3-dinor Thromboxane B2-d9 serves as an essential tool in analytical chemistry, particularly in the quantification of thromboxane metabolites in biological samples.
Mass Spectrometry Applications
The primary application of 2,3-dinor Thromboxane B2-d9 is as an internal standard for the quantification of 2,3-dinor Thromboxane B2 using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) techniques . The inclusion of this deuterated standard enables:
-
Accurate quantification through isotope dilution methodology
-
Compensation for sample preparation variability
-
Correction for matrix effects during analysis
-
Enhanced precision in the measurement of low concentration metabolites in complex biological matrices
Analytical Methodology
When employed in analytical protocols, 2,3-dinor Thromboxane B2-d9 is typically:
-
Added to biological samples at a known concentration
-
Co-extracted with the analyte of interest
-
Co-analyzed using chromatographic separation
-
Detected via mass spectrometry where the mass difference allows differentiation between the analyte and internal standard
This methodology allows researchers to accurately quantify levels of 2,3-dinor Thromboxane B2 in urine and other biological fluids, providing valuable information about thromboxane metabolism in vivo .
Biochemical Significance
Understanding the significance of 2,3-dinor Thromboxane B2-d9 requires knowledge of its non-deuterated counterpart's role in human biochemistry.
Relationship to Thromboxane Pathway
2,3-dinor Thromboxane B2 is a major urinary metabolite of Thromboxane B2 (TXB2), which itself is a stable metabolite of Thromboxane A2 (TXA2). The thromboxane pathway is crucial in several physiological processes:
-
Platelet activation and aggregation
-
Vasoconstriction
-
Inflammatory responses
-
Thrombosis
By enabling accurate measurement of 2,3-dinor Thromboxane B2, the deuterated standard facilitates research into these critical physiological processes and their disruption in disease states.
As a Biomarker
The measurement of 2,3-dinor Thromboxane B2 serves as a reliable biomarker for in vivo Thromboxane A2 synthesis. This makes it valuable in assessing:
-
Platelet activation status
-
Cardiovascular risk
-
Inflammatory status
-
Efficacy of anti-platelet therapies
Research Applications
Tobacco Research and Harm Reduction
A significant application of 2,3-dinor Thromboxane B2-d9 has been in tobacco product research. Studies have utilized this compound to quantify 2,3-dinor Thromboxane B2 (2,3-d-TXB2) as a biomarker of potential harm (BoPH) in tobacco product-switching studies.
Research has demonstrated that urinary 2,3-d-TXB2 levels can discriminate between:
-
Combustible tobacco users
-
Users who have switched to non-combustible products
In a published study, switching smokers to abstinence, dual use of combustible and non-combustible products, or exclusive use of non-combustible products resulted in reduced 2,3-d-TXB2 levels, suggesting potential harm reduction .
Combined Biomarker Approach
Research indicates that a two-biomarker classification model comprising 2,3-d-TXB2 and Leukotriene E4 (LTE4) demonstrates high performance in distinguishing between:
-
Active smokers
-
Smokers switched to abstinence
-
Smokers switched to electronic nicotine delivery systems (ENDS)
This approach has regulatory significance in assessing the harm reduction potential of modified risk tobacco products (MRTPs).
| Specification | Details |
|---|---|
| Purity | ≥99% deuterated forms (d1-d9) |
| Format | Solution in methyl acetate |
| Storage Temperature | -20°C |
| Shipping Temperature | -20°C |
| Research Use | For research only, not for human consumption or therapeutic use |
| Applications | Mass Spectrometry, Cyclooxygenase Pathway Research, Lipid Biochemistry |
Comparison with Related Compounds
It is important to distinguish 2,3-dinor Thromboxane B2-d9 from related compounds that may appear similar in nomenclature.
Distinctions from 11-dehydro-2,3-dinor Thromboxane B2-d9
While 2,3-dinor Thromboxane B2-d9 and 11-dehydro-2,3-dinor Thromboxane B2-d9 share similar names, they represent distinct compounds:
| Compound | Molecular Formula | Molecular Weight | Structure Distinction |
|---|---|---|---|
| 2,3-dinor Thromboxane B2-d9 | C18H21D9O6 | 351.48 g/mol | Contains the intact pyran ring structure |
| 11-dehydro-2,3-dinor Thromboxane B2-d9 | C18H19D9O6 | 349.5 g/mol | Contains an additional oxidation at the 11-position |
The 11-dehydro derivative serves as an internal standard for quantifying 11-dehydro-2,3-dinor TXB2, which is another important metabolite in the thromboxane pathway .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume